molecular formula C16H25N5O4S B10995197 N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperazine-1-sulfonamide

N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperazine-1-sulfonamide

Cat. No.: B10995197
M. Wt: 383.5 g/mol
InChI Key: SVIAIHTWPWPGLC-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}tetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound with a unique structure that combines elements of cinnoline, pyrazine, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}tetrahydro-1(2H)-pyrazinesulfonamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to monitor and control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}tetrahydro-1(2H)-pyrazinesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation[4][4].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

N,N-dimethyl-4-{2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}tetrahydro-1(2H)-pyrazinesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}tetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cinnoline, pyrazine, and sulfonamide derivatives, such as:

Uniqueness

N,N-dimethyl-4-{2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}tetrahydro-1(2H)-pyrazinesulfonamide is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H25N5O4S

Molecular Weight

383.5 g/mol

IUPAC Name

N,N-dimethyl-4-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]piperazine-1-sulfonamide

InChI

InChI=1S/C16H25N5O4S/c1-18(2)26(24,25)20-9-7-19(8-10-20)16(23)12-21-15(22)11-13-5-3-4-6-14(13)17-21/h11H,3-10,12H2,1-2H3

InChI Key

SVIAIHTWPWPGLC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)CN2C(=O)C=C3CCCCC3=N2

Origin of Product

United States

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